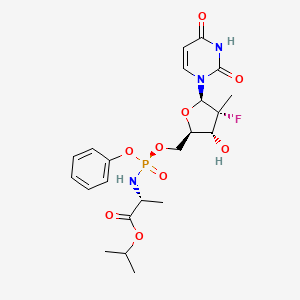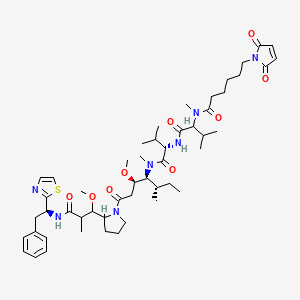
McMMAD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyl auristatin D (McMMAD) is a synthetic antineoplastic agent that belongs to the class of auristatins. It is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. This compound is commonly used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of McMMAD involves multiple steps, starting from the natural product dolastatin 10The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to preserve the integrity of the molecule .
Industrial Production Methods
Industrial production of this compound is carried out through a series of well-controlled synthetic steps to ensure high purity and yield. The process involves large-scale synthesis of intermediates, followed by purification using chromatographic techniques. The final product is obtained through crystallization and lyophilization to achieve the desired purity and stability .
Chemical Reactions Analysis
Types of Reactions
McMMAD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates that can further react with nucleophiles.
Reduction: Reduction of this compound can lead to the formation of less active or inactive derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its biological activity and pharmacokinetic properties .
Scientific Research Applications
McMMAD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.
Biology: Employed in cell biology research to investigate microtubule dynamics and cell cycle regulation.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing efficacy in preclinical and clinical studies.
Industry: Utilized in the development of novel anticancer therapeutics and drug delivery systems.
Mechanism of Action
McMMAD exerts its effects by binding to the vinca domain of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are related to cell cycle regulation and apoptosis signaling .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin E (MMAE): Another auristatin derivative with similar tubulin-inhibiting properties.
Dolastatin 10: The natural product from which McMMAD is derived, with potent antineoplastic activity.
Vinblastine: A natural product that also inhibits tubulin polymerization but with a different mechanism of action.
Uniqueness
This compound is unique due to its high potency and specificity as a tubulin inhibitor, making it an ideal cytotoxic payload for ADCs. Its synthetic accessibility and stability also contribute to its widespread use in targeted cancer therapy .
Properties
Molecular Formula |
C51H77N7O9S |
|---|---|
Molecular Weight |
964.3 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35?,37-,38?,39+,44-,45?,46-,47?/m0/s1 |
InChI Key |
OZUQLKHIIRUJRZ-ZGLOPKFWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCCC1C(C(C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)
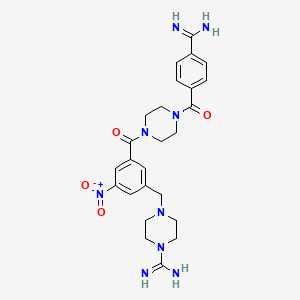
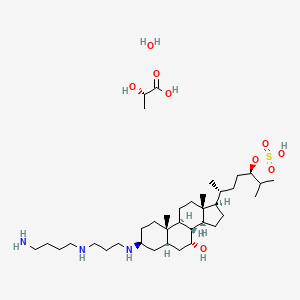
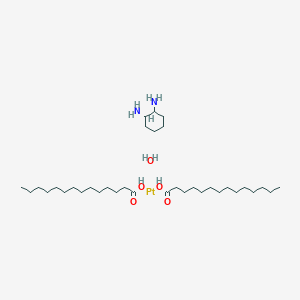
![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B10800321.png)
![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)
![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B10800328.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B10800333.png)
![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B10800342.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;methane](/img/structure/B10800351.png)
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B10800353.png)
